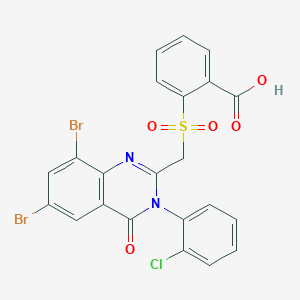

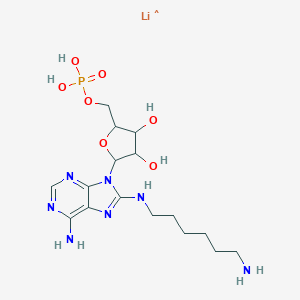

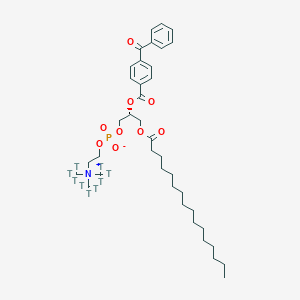

![molecular formula C18H30N2O5S B018520 (S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol CAS No. 194032-19-4](/img/structure/B18520.png)

(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of tert-butoxycarbonyl (Boc) as a protecting group for amino acids and their subsequent reactions. For instance, studies have detailed the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids and derivatives, showcasing methodologies that include stereoselective coupling and organometallic reagents (Williams et al., 2003). Furthermore, the synthesis of amino acid-derived poly(methylpropargyl ester)s highlights the incorporation of N-(tert-butoxycarbonyl) groups into chiral monomers for polymerization (Qu, Sanda, & Masuda, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds containing tert-butoxycarbonyl groups and tosyl (p-toluenesulfonyl) groups reveals significant insights into their conformation and interaction patterns. X-ray diffraction experiments and NMR spectroscopy have been employed to understand the conformational preferences and the stabilizing effects of hydrogen bonds and weak intermolecular interactions in such compounds (Kozioł et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of (S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol} and similar compounds often involves reactions pertinent to the introduction or removal of protecting groups, such as the Boc group for amino functionalities and the Tosyl group for sulfonamide protection. These steps are crucial for the subsequent synthesis of complex molecules, including peptides and amino acid derivatives. The process of protection and deprotection facilitates the selective modification of molecules while preserving sensitive functional groups (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

Chiral Oxazolidinones Synthesis : This compound has been used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent enhances the cyclization rate, which was studied through AM1 calculations (Agami et al., 1993).

Asymmetric Synthesis of Amino Acids : It's also involved in the asymmetric synthesis of N-tert-Butoxycarbonyl α-Amino Acids. This process involves the synthesis of complex organic compounds like morpholin-2-one derivatives (Williams et al., 2003).

Glycosidase Inhibitors and Peptide Analogues : The compound has been used in the synthesis of enantiomerically pure 1,2-diamine derivatives, which have applications as glycosidase inhibitors and as rigid scaffolds for the preparation of peptide analogues (Moreno‐Vargas et al., 2003).

Chiral Monomer Synthesis : It plays a role in the synthesis of a chiral monomer, a precursor of a stereoregular polyamide, derived from natural amino acids L-glutamic acid and L-alanine (Gómez et al., 2003).

N-Boc Deprotection in Organic Synthesis : An efficient and sustainable method for N-Boc deprotection of this compound, using a deep eutectic solvent, has been described. This method provides a greener alternative to traditional methods (Procopio et al., 2022).

Synthesis of Non-Proteinogenic Amino Acids : It has been utilized in the synthesis of non-proteinogenic amino acids from N-(4-toluenesulfonyl)dehydroamino acid derivatives, leading to a variety of novel amino acids (Ferreira et al., 2002).

Amino Acid-Derived Polyacetylenes : This compound is also significant in the synthesis of amino acid-derived acetylene monomers, which were polymerized to form polymers with varying molecular weights and properties (Gao et al., 2003).

properties

IUPAC Name |

tert-butyl N-(3-hydroxypropyl)-N-[(2S)-2-[(4-methylphenyl)sulfonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O5S/c1-14-7-9-16(10-8-14)26(23,24)19-15(2)13-20(11-6-12-21)17(22)25-18(3,4)5/h7-10,15,19,21H,6,11-13H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKHOFQISYMIEJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN(CCCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)CN(CCCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609207 | |

| Record name | tert-Butyl (3-hydroxypropyl){(2S)-2-[(4-methylbenzene-1-sulfonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194032-19-4 | |

| Record name | tert-Butyl (3-hydroxypropyl){(2S)-2-[(4-methylbenzene-1-sulfonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)